2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
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Overview
Description
2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is an organic compound with a complex structure that includes a pyrazole ring, a difluoroethyl group, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with formaldehyde and a phenol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoroethyl group and pyrazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
- 2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Uniqueness
2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
2-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H15F2N3O/c14-13(15)9-18-6-5-11(17-18)8-16-7-10-3-1-2-4-12(10)19/h1-6,13,16,19H,7-9H2 |
InChI Key |
LVWRDXVYXVCUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NN(C=C2)CC(F)F)O |
Origin of Product |
United States |
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